molecular formula C20H21N7Na2O7 B13408743 10-Formyl-5,6,7,8-tetrahydro Folic Acid Disodium Salt (Technical Grade)

10-Formyl-5,6,7,8-tetrahydro Folic Acid Disodium Salt (Technical Grade)

Cat. No.: B13408743
M. Wt: 517.4 g/mol
InChI Key: YAAHOQFUMOTHOP-RNVQNLIPSA-L
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Description

10-Formyl-5,6,7,8-tetrahydroFolicAcidDisodiumSalt(TechnicalGrade) is a derivative of folic acid, an essential vitamin involved in various metabolic processes. This compound is particularly significant in the synthesis, repair, and methylation of DNA. It also acts as a cofactor in biological reactions involving folate .

Preparation Methods

The synthesis of 10-Formyl-5,6,7,8-tetrahydroFolicAcidDisodiumSalt(TechnicalGrade) involves multiple steps, starting from folic acid. The process typically includes the reduction of folic acid to tetrahydrofolic acid, followed by formylation to introduce the formyl group. The reaction conditions often require specific catalysts and controlled environments to ensure the stability of the intermediate and final products .

Industrial production methods may vary, but they generally involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The compound is then purified and converted to its disodium salt form for technical grade applications .

Chemical Reactions Analysis

10-Formyl-5,6,7,8-tetrahydroFolicAcidDisodiumSalt(TechnicalGrade) undergoes various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of oxidized derivatives, which may have different biological activities.

    Reduction: Reduction reactions can convert the compound back to its tetrahydrofolic acid form.

    Substitution: The formyl group can be substituted with other functional groups under specific conditions.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

10-Formyl-5,6,7,8-tetrahydroFolicAcidDisodiumSalt(TechnicalGrade) has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 10-Formyl-5,6,7,8-tetrahydroFolicAcidDisodiumSalt(TechnicalGrade) involves its role as a cofactor in folate-dependent enzymes. These enzymes are crucial for the synthesis of nucleotides and amino acids. The compound interacts with molecular targets such as dihydrofolate reductase and thymidylate synthase, facilitating the transfer of one-carbon units in metabolic pathways .

Comparison with Similar Compounds

10-Formyl-5,6,7,8-tetrahydroFolicAcidDisodiumSalt(TechnicalGrade) can be compared with other folic acid derivatives, such as:

    Tetrahydrofolic acid: The reduced form of folic acid, essential for DNA synthesis.

    5-Methyltetrahydrofolic acid: Another derivative involved in homocysteine metabolism.

    Leucovorin: Used to enhance the efficacy of chemotherapy drugs.

The uniqueness of 10-Formyl-5,6,7,8-tetrahydroFolicAcidDisodiumSalt(TechnicalGrade) lies in its specific formyl group, which imparts distinct chemical and biological properties .

Properties

Molecular Formula

C20H21N7Na2O7

Molecular Weight

517.4 g/mol

IUPAC Name

disodium;(2R)-2-[[4-[(2-amino-4-oxo-5,6,7,8-tetrahydro-3H-pteridin-6-yl)methyl-formylamino]benzoyl]amino]pentanedioate

InChI

InChI=1S/C20H23N7O7.2Na/c21-20-25-16-15(18(32)26-20)23-11(7-22-16)8-27(9-28)12-3-1-10(2-4-12)17(31)24-13(19(33)34)5-6-14(29)30;;/h1-4,9,11,13,23H,5-8H2,(H,24,31)(H,29,30)(H,33,34)(H4,21,22,25,26,32);;/q;2*+1/p-2/t11?,13-;;/m1../s1

InChI Key

YAAHOQFUMOTHOP-RNVQNLIPSA-L

Isomeric SMILES

C1C(NC2=C(N1)N=C(NC2=O)N)CN(C=O)C3=CC=C(C=C3)C(=O)N[C@H](CCC(=O)[O-])C(=O)[O-].[Na+].[Na+]

Canonical SMILES

C1C(NC2=C(N1)N=C(NC2=O)N)CN(C=O)C3=CC=C(C=C3)C(=O)NC(CCC(=O)[O-])C(=O)[O-].[Na+].[Na+]

Origin of Product

United States

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